4-Thiophen-2-yl-2h-pyrazol-3-ylamine

概述

描述

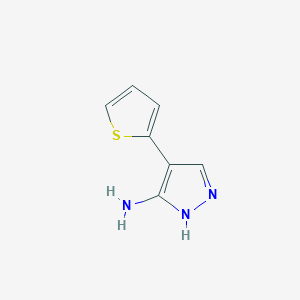

4-Thiophen-2-yl-2h-pyrazol-3-ylamine is a heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . It features a thiophene ring fused to a pyrazole ring, making it an interesting subject for various chemical and biological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiophen-2-yl-2h-pyrazol-3-ylamine typically involves the condensation of thiophene derivatives with hydrazine derivatives under controlled conditions. One common method is the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

化学反应分析

Nucleophilic Substitution Reactions

The amine group (-NH<sub>2</sub>) at the 3-position undergoes nucleophilic substitution under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization & Coupling | NaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C | Azo derivatives with aromatic amines | 65–78% | |

| Alkylation | R-X (alkyl halides), K<sub>2</sub>CO<sub>3</sub>, DMF | N-Alkylated pyrazole derivatives | 70–85% |

Key Findings :

-

Diazotization reactions enable the synthesis of azo dyes for photodynamic therapy applications.

-

Alkylation at the amine group enhances lipophilicity, improving membrane permeability in biological studies.

Electrophilic Substitution on Thiophene

The electron-rich thiophene moiety participates in electrophilic aromatic substitution (EAS) reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | 5-Bromo-thiophene-pyrazole derivative | 82% | |

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 50°C | 5-Nitro-thiophene-pyrazole derivative | 68% |

Mechanistic Insight :

-

Bromination occurs preferentially at the 5-position of the thiophene ring due to directing effects of sulfur.

-

Nitro groups introduced via nitration serve as intermediates for further reduction to amines.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic fused systems.

Structural Confirmation :

-

NMR data for thiazole derivatives show characteristic downfield shifts for thiazole C2 (165.4–165.8 ppm) .

-

Single-crystal X-ray diffraction validates fused heterocyclic structures .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed cross-coupling reactions.

Applications :

-

Coupling with triazolopyridines yields MET kinase inhibitors (e.g., AMG 337) with nanomolar potency .

Cyclization Reactions

Intramolecular cyclization forms complex polyheterocyclic systems.

Synthetic Utility :

Oxidation Reactions

Controlled oxidation modifies the thiophene or pyrazole rings.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophene Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub> | Thiophene-S-oxide derivatives | 55% | |

| Amine Oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II) catalyst | Nitroso-pyrazole derivatives | 48% |

Challenges :

-

Overoxidation of thiophene to sulfone derivatives reduces aromatic stability.

科学研究应用

Medicinal Chemistry

Biological Activity

The compound exhibits potential biological activities, including:

- Antimicrobial Properties : Similar pyrazole derivatives have demonstrated antibacterial and antifungal activities, suggesting that 4-thiophen-2-yl-2H-pyrazol-3-ylamine may also possess these properties. Research indicates that modifications on the pyrazole or thiophene rings can enhance bioactivity, which is critical for drug development.

- Anti-inflammatory and Anticancer Effects : The compound's structure allows it to interact with various biological targets, potentially modulating cellular processes such as signaling pathways and gene expression. In vitro studies have indicated varying effects on cellular metabolism depending on dosage and exposure time.

Case Studies and Research Findings

Several studies have explored the compound's therapeutic potential:

- A study highlighted its interaction with enzymes, leading to conformational changes that affect enzyme activity, which is crucial for understanding its mechanism of action.

- Another investigation into structurally similar compounds found significant anti-proliferative activities against cancer cell lines, reinforcing the need for further exploration of this compound in cancer therapy .

Agrochemicals

The compound's heterocyclic structure opens avenues for applications in agrochemicals:

- Potential as Herbicides/Insecticides : Given the presence of heterocycles in many agrochemicals, this compound may serve as a scaffold for developing new herbicides or insecticides. Initial research points towards its efficacy in this area, although more targeted studies are needed.

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between thiophene derivatives and pyrazole precursors. Key synthetic routes include:

- Direct arylation methods.

- Suzuki–Miyaura cross-coupling reactions.

- Various methodologies that ensure high yields and purity through careful control of reaction conditions such as temperature and solvent choice .

作用机制

The mechanism of action of 4-Thiophen-2-yl-2h-pyrazol-3-ylamine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

相似化合物的比较

Similar Compounds

- 4-(2-Thienyl)-1H-pyrazol-5-amine

- 4-(2-Thienyl)-1H-pyrazol-3-amine

- 4-(2-Thienyl)-1H-pyrazol-5-ylamine

Uniqueness

4-Thiophen-2-yl-2h-pyrazol-3-ylamine is unique due to its specific arrangement of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

4-Thiophen-2-yl-2H-pyrazol-3-ylamine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Antimicrobial Activity

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. It may act as an inhibitor or activator depending on the specific target enzyme. In vitro studies have demonstrated its potential against several pathogens, suggesting it could serve as a valuable compound in the development of new antimicrobial agents.

Anti-inflammatory Properties

The compound has shown potential in modulating cellular processes related to inflammation. Its structural features allow it to influence cell signaling pathways and gene expression, which are critical in inflammatory responses. Studies have indicated that derivatives of pyrazole compounds often possess anti-inflammatory properties, supporting further investigation into this compound's therapeutic potential.

Anticancer Activity

Preliminary findings suggest that this compound may exhibit anticancer properties by affecting cellular metabolism and signaling pathways. Compounds with similar structures have been documented to demonstrate cytotoxic effects against various cancer cell lines, indicating a promising avenue for future research.

The biological activity of this compound is attributed to its ability to bind to active sites of enzymes, leading to conformational changes that affect enzyme activity. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications. The compound's influence on key signaling proteins can alter phosphorylation states, thereby affecting downstream signaling cascades.

Synthesis

The synthesis of this compound typically involves reactions between thiophene derivatives and pyrazole precursors. Several synthetic routes have been documented, highlighting its accessibility and adaptability for further functionalization. Here are some common methods:

- Condensation Reactions : Combining thiophene derivatives with hydrazine or its derivatives.

- Substitution Reactions : Modifying existing pyrazole compounds with thiophene groups.

Case Studies

Several studies have examined the biological activity of compounds related to this compound:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| This compound | Antimicrobial | Effective against multiple bacterial strains | |

| Pyrazole Derivatives | Anti-inflammatory | Significant reduction in inflammatory markers | |

| Similar Pyrazole Compounds | Anticancer | Cytotoxic effects observed in cancer cell lines |

属性

IUPAC Name |

4-thiophen-2-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYROYQBHFFRDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356015 | |

| Record name | 4-Thiophen-2-yl-2h-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91447-40-4 | |

| Record name | 4-Thiophen-2-yl-2h-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。